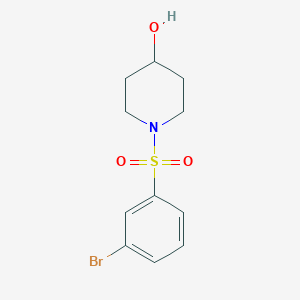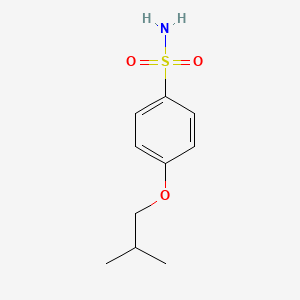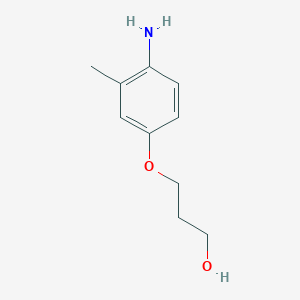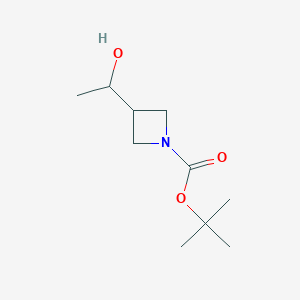![molecular formula C14H12O3S B3083229 4-[(4-Methylphenyl)sulfonyl]benzaldehyde CAS No. 113823-55-5](/img/structure/B3083229.png)
4-[(4-Methylphenyl)sulfonyl]benzaldehyde
Vue d'ensemble
Description
4-[(4-Methylphenyl)sulfonyl]benzaldehyde is an organic compound with the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol . This compound is characterized by a benzaldehyde group substituted with a 4-methylphenylsulfonyl group, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(4-Methylphenyl)sulfonyl]benzaldehyde can be synthesized through various methods. One common method involves the oxidation of benzaldehyde with a sulfonylating agent such as p-toluenesulfonyl chloride . Another method includes the reaction of benzaldehyde with sulfuryl chloride in the presence of a catalyst . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products . The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methylphenyl)sulfonyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-[(4-Methylphenyl)sulfonyl]benzaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzaldehyde moiety . This compound can interact with molecular targets through nucleophilic or electrophilic interactions, depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylsulfonyl benzaldehyde: Similar structure but with different substituents.
4-Methylbenzylsulfonyl chloride: Contains a sulfonyl chloride group instead of a benzaldehyde group.
Uniqueness
4-[(4-Methylphenyl)sulfonyl]benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
IUPAC Name |
4-(4-methylphenyl)sulfonylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11-2-6-13(7-3-11)18(16,17)14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKGJEKCKNHIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B3083158.png)
![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)
![4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether](/img/structure/B3083172.png)
![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)


![N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3083207.png)






